1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine

Overview

Description

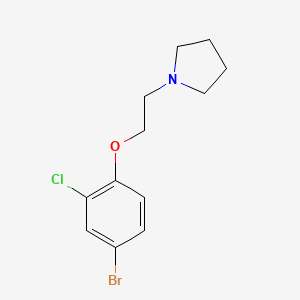

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a pyrrolidine ring attached to an ethyl chain, which is further connected to a phenoxy group substituted with bromine and chlorine atoms. Its molecular formula is C12H15BrClNO, and it has a molecular weight of 304.61 g/mol .

Preparation Methods

The synthesis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chlorophenol and 2-bromoethylamine.

Reaction Conditions: The 4-bromo-2-chlorophenol is reacted with 2-bromoethylamine in the presence of a base such as potassium carbonate to form the intermediate 2-(4-bromo-2-chlorophenoxy)ethylamine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the ethyl chain.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s phenoxy group allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine can be compared with other similar compounds, such as:

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine: Contains a morpholine ring, which may alter its chemical and biological properties.

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)azetidine:

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the substituted phenoxy group, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring connected to a 4-bromo-2-chlorophenoxy group. Its molecular formula is , with a molecular weight of approximately 270.17 g/mol. The presence of halogen atoms (bromine and chlorine) in the aromatic system is significant, as these groups can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenoxy group allows the compound to bind to various enzymes and receptors, potentially modulating their activity. This interaction may lead to several biological effects, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth, likely due to its ability to disrupt cellular membranes or interfere with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting signaling pathways associated with cell survival and proliferation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Studies : Research has indicated that compounds with similar structures possess significant antimicrobial properties. For example, derivatives featuring brominated aromatic groups were found to be effective against multi-drug resistant bacteria .

- Anticancer Activity : A study focusing on related pyrrolidine derivatives demonstrated their effectiveness in inhibiting tumor cell proliferation. The presence of halogen substituents was linked to enhanced cytotoxicity against various cancer cell lines .

- Neuroactive Effects : Investigations into structurally similar compounds suggest that they may interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders .

Future Directions

Further research is essential to fully elucidate the pharmacological profiles of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets will aid in optimizing its therapeutic potential.

- In Vivo Studies : Animal models will provide valuable data on efficacy and safety profiles.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity will help guide the development of more potent derivatives.

Properties

IUPAC Name |

1-[2-(4-bromo-2-chlorophenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZMEAHRGLPSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.